

An In-depth Technical Guide to 2,6-Difluoro-4-methoxybenzonitrile

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Compound of Interest

Compound Name: 2,6-Difluoro-4-methoxybenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-4-methoxybenzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties, arising from the interplay of the electron-withdrawing nitrile and fluorine substituents and the electron-donating methoxy group, make it a valuable building block for the synthesis of complex molecules with tailored biological and physical characteristics. This technical guide provides a comprehensive overview of **2,6-Difluoro-4-methoxybenzonitrile**, including its chemical properties, detailed synthesis protocols, spectroscopic data, and a review of its potential applications in drug discovery and development.

Chemical and Physical Properties

A summary of the key physicochemical properties of **2,6-Difluoro-4-methoxybenzonitrile** is presented in Table 1. These properties are crucial for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.

Property	Value	Reference
IUPAC Name	2,6-Difluoro-4-methoxybenzonitrile	
Molecular Formula	C ₈ H ₅ F ₂ NO	[1]
Molecular Weight	169.13 g/mol	[1]
CAS Number	123843-66-3	
Melting Point	53-57 °C	[2] [3]
Boiling Point	212 °C	[3]
Density	1.27 g/cm ³	[3]

Synthesis of 2,6-Difluoro-4-methoxybenzonitrile

The synthesis of **2,6-Difluoro-4-methoxybenzonitrile** can be achieved through several synthetic routes. A common and practical approach involves the methylation of its precursor, 2,6-difluoro-4-hydroxybenzonitrile. An alternative pathway proceeds via the carboxylation of 3,5-difluoroanisole, followed by conversion of the resulting benzoic acid to the nitrile.

Experimental Protocol: Methylation of 2,6-Difluoro-4-hydroxybenzonitrile

This protocol details the synthesis of **2,6-Difluoro-4-methoxybenzonitrile** from 2,6-difluoro-4-hydroxybenzonitrile.

Materials:

- 2,6-Difluoro-4-hydroxybenzonitrile
- Dimethyl sulfate (DMS) or Methyl iodide (MeI)
- Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
- Acetone or N,N-Dimethylformamide (DMF)

- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 2,6-difluoro-4-hydroxybenzonitrile (1 equivalent) in acetone or DMF, add potassium carbonate (1.5-2 equivalents).
- Stir the mixture at room temperature for 30 minutes.
- Add dimethyl sulfate or methyl iodide (1.1-1.5 equivalents) dropwise to the reaction mixture.
- Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to afford **2,6-Difluoro-4-methoxybenzonitrile**.

Synthetic Pathway from 3,5-Difluoroanisole

An alternative synthetic route starts from 3,5-difluoroanisole.^[4] This pathway involves the carboxylation of the anisole derivative to form 2,6-difluoro-4-methoxybenzoic acid.^[4]

Subsequent conversion of the carboxylic acid to the corresponding nitrile yields **2,6-Difluoro-4-methoxybenzonitrile**.^[4] This intermediate can then be demethylated to produce 2,6-difluoro-4-hydroxybenzonitrile.^[4]



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Synthetic pathway from 3,5-Difluoroanisole.

Spectroscopic Data

The structural elucidation of **2,6-Difluoro-4-methoxybenzonitrile** is confirmed by various spectroscopic techniques. While a dedicated full spectral analysis for this specific compound is not readily available in the public domain, data for structurally related compounds provide a strong basis for interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons (O-CH_3) and signals in the aromatic region corresponding to the two equivalent protons on the benzene ring. Based on data for 4-methoxybenzonitrile, the methoxy protons would likely appear around 3.86 ppm.^[5]
- ^{13}C NMR: The carbon NMR spectrum will exhibit distinct signals for the methoxy carbon, the nitrile carbon, and the aromatic carbons. The chemical shifts will be influenced by the fluorine and methoxy substituents. For comparison, the ^{13}C NMR data for 4-methoxybenzonitrile shows signals at δ 55.5 (OCH_3), 103.9, 114.7, 119.2, 133.9, and 162.8 ppm.^[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **2,6-Difluoro-4-methoxybenzonitrile** is expected to display characteristic absorption bands for the following functional groups:

- C≡N stretch: A sharp, medium-intensity band around $2220\text{-}2240\text{ cm}^{-1}$.
- C-O-C stretch (asymmetric and symmetric): Strong bands in the region of $1250\text{-}1000\text{ cm}^{-1}$.

- C-F stretch: Strong absorptions in the fingerprint region, typically between 1350-1150 cm⁻¹.
- Aromatic C-H stretch: Bands above 3000 cm⁻¹.
- Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

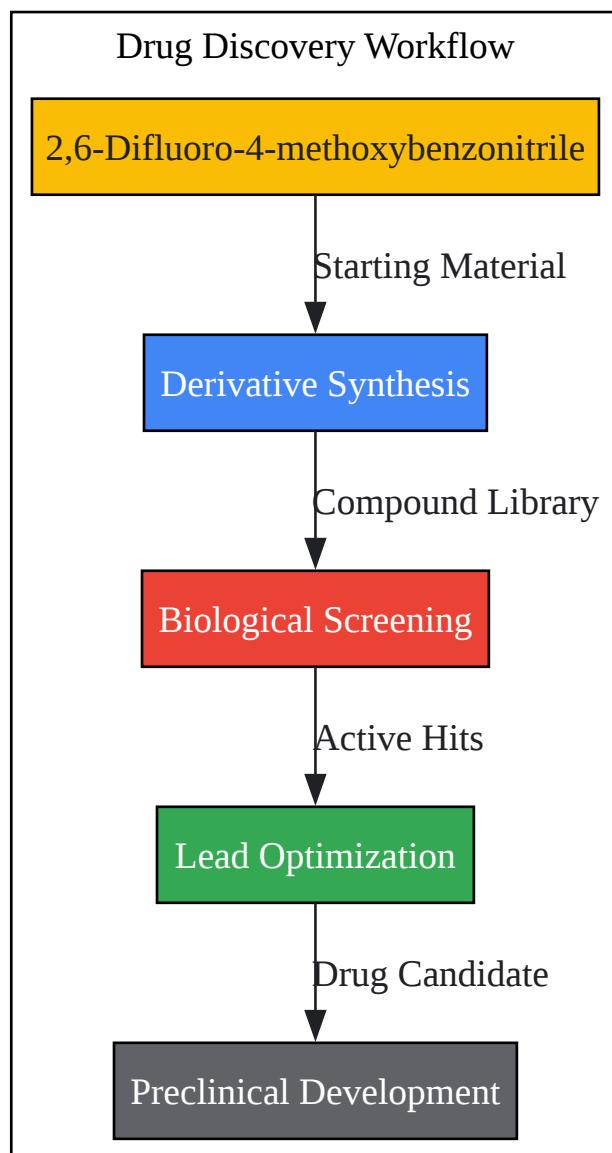
The electron ionization mass spectrum of **2,6-Difluoro-4-methoxybenzonitrile** would show a molecular ion peak (M⁺) at m/z 169, corresponding to its molecular weight.^[6] Fragmentation patterns would likely involve the loss of a methyl group (M-15), a methoxy group (M-31), and other characteristic cleavages of the aromatic ring.

Applications in Drug Discovery and Development

Fluorinated benzonitriles are recognized as important pharmacophores in modern drug design. The introduction of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.^{[7][8]} The nitrile group can participate in hydrogen bonding and other interactions with biological targets, contributing to the overall activity.^[7]

While specific biological activity data for **2,6-Difluoro-4-methoxybenzonitrile** is not extensively reported, its structural motifs are present in molecules with a range of therapeutic applications. For instance, fluorinated benzonitrile derivatives have been investigated as microtubule-destabilizing agents for cancer therapy and as PET radiotracers for imaging metabotropic glutamate receptor subtype 5 (mGluR5).^{[9][10]}

The unique substitution pattern of **2,6-Difluoro-4-methoxybenzonitrile** makes it an attractive starting material for the synthesis of novel enzyme inhibitors and receptor modulators. The strategic placement of the functional groups allows for diverse chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.



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Role in Drug Discovery Workflow.

Conclusion

2,6-Difluoro-4-methoxybenzonitrile is a versatile and valuable chemical entity with significant potential for the development of new pharmaceuticals, agrochemicals, and advanced materials. This technical guide has provided a detailed overview of its chemical and physical properties, synthetic methodologies, and spectroscopic characterization. While direct biological data for this specific compound is limited, its structural features suggest it is a promising scaffold for the

design of novel bioactive molecules. Further research into the biological activities and potential signaling pathway modulation of derivatives of **2,6-Difluoro-4-methoxybenzonitrile** is warranted and could lead to the discovery of new therapeutic agents.

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